Prostaglandins are a group of physiologically active lipid compounds that have diverse effects in the body, including the regulation of inflammation, pain, and reproductive processes. Cloprostenol, a synthetic analog of prostaglandin F2 alpha (PGF2α), has been studied for its luteolytic action in swine and its potential effects on hematologic values and cancer cells. This comprehensive analysis will delve into the mechanism of action of cloprostenol and its applications in various fields, drawing on the findings from multiple research studies.
Cloprostenol is widely used in veterinary medicine to regulate the estrous cycle in swine. The study on cycling gilts and sows demonstrated that intramuscular injection of cloprostenol on day 13 of the estrous cycle effectively shortened the cycle length and expedited the decline of serum progesterone1. This application is crucial for managing breeding schedules and improving reproductive efficiency in livestock.
The impact of cloprostenol-15-glycal on blood cell counts indicates potential applications in hematology. The observed hematologic changes, such as the decrease in erythrocyte and thrombocyte counts and the temporary elevation of leucocyte and lymphocyte counts, point to the possibility of using cloprostenol analogs in the study of blood cell dynamics and disorders2.
In the field of oncology, the suppression of chondrosarcoma cells by 15-deoxy-Delta(12,14)-prostaglandin J2 (15d-PGJ2), a compound related to cloprostenol, has been associated with altered expression of Bax/Bcl-xL and p21. The induction of apoptosis and inhibition of cell proliferation in chondrosarcoma cells by 15d-PGJ2 suggests that cloprostenol and its analogs may have therapeutic potential in cancer treatment. The ability to regulate cell cycle and inhibit Bcl-xL expression could be beneficial in developing new pharmacological agents for chondrosarcoma3.
The synthesis can also involve methodologies such as ring-closing metathesis and various catalytic processes to enhance selectivity and yield .
The molecular structure of (+)-15-epi Cloprostenol can be described by its chemical formula . Its structure features:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .
(+)-15-epi Cloprostenol participates in various chemical reactions that reflect its functionality as a prostaglandin analog:
The mechanism of action for (+)-15-epi Cloprostenol primarily involves its interaction with specific G-protein coupled receptors (GPCRs) known as prostaglandin receptors. Upon binding:
(+)-15-epi Cloprostenol exhibits several notable physical and chemical properties:
These properties are critical when considering formulations for pharmaceutical applications .
The applications of (+)-15-epi Cloprostenol are diverse, particularly in veterinary medicine:
(+)-15-epi Cloprostenol is a synthetic prostaglandin F₂α (PGF₂α) analog distinguished by specific structural modifications. The molecule retains the core 20-carbon prostanoic acid backbone but incorporates critical alterations:
The compound features five stereocenters (C8, C9, C11, C12, C15) that govern its three-dimensional conformation. The trans orientation of the C9 and C11 hydroxyls, coupled with the 5Z,13E diene system, creates a rigid scaffold essential for receptor recognition. The 15(S)-hydroxy epimerization significantly alters hydrogen-bonding networks compared to the natural 15(R) configuration, explaining its divergent biological activity [5] [6].
Table 1: Atomic Coordinates and Functional Group Properties
Position | Substituent/Group | Stereochemistry | Bond Angles |
---|---|---|---|
C1 | Carboxylic acid (COOH) | - | 120° |
C9 | α-OH | S | 109.5° |
C11 | β-OH | R | 109.5° |
C15 | OH | S | 109.5° |
C16 | 3-Chlorophenoxy | - | 115° |
According to International Union of Pure and Applied Chemistry conventions, the systematic name is:(5Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid [2] [5].
Name deconstruction:
This prostaglandin analog belongs to the tetranor subclass (lacking four methylene units from natural PGF₂α) and is classified under the cloprostenol pharmacophore due to its 3-chlorophenoxy modification [1] [8].
The Chemical Abstracts Service (CAS) registry 54276-22-1 uniquely identifies (+)-15-epi Cloprostenol across scientific and commercial databases [1] [2] [5].
Molecular Formula: C₂₂H₂₉ClO₆
Table 2: Mass Spectral Fragmentation Pattern
m/z | Fragment Ion | Structural Assignment |
---|---|---|
424.1653 | [M]⁺ | Molecular ion |
407.1388 | [M–OH]⁺ | Loss of hydroxyl |
389.1283 | [M–H₂O–OH]⁺ | Dehydration + hydroxyl loss |
343.1542 | [C₂₀H₂₃ClO₃]⁺ | Cleavage at C15–C16 |
139.0162 | [3-Cl-C₆H₄O]⁺ | 3-Chlorophenoxy acylium ion |
The formula weight (424.9 g/mol) and fragmentation profile serve as key identification markers in mass spectrometry [5] [6].
The C15 epimerization defines the "epi" designation in (+)-15-epi Cloprostenol, specifically indicating the 15(S)-hydroxy configuration versus the natural 15(R)-orientation in bioactive prostaglandins. This stereochemical inversion:
Enantiomeric separation employs chiral stationary phases (e.g., Chiralcel OD-RH) with mobile phases of acetonitrile-sodium dihydrogenphosphate (pH 3.0; 33:67 v/v), achieving baseline resolution (R=2.16) at 210–274 nm detection . The 15(S) enantiomer elutes earlier than 15(R) due to reduced hydrophobic interactions with cellulose tris(3,5-dimethylphenylcarbamate).
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: